(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Overview
Description
The compound (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid and its derivatives have been the subject of research due to their potential antibacterial activities. These compounds have been evaluated using various computational methods to understand their interactions with bacterial cell lines and predict their efficacy as antimicrobial agents .
Synthesis Analysis
The synthesis of related compounds, such as N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas, has been reported. These compounds are synthesized from 2-amino-5-aryl-1,3,4-oxadiazoles, and their structures have been confirmed through spectroscopic methods such as IR, 1H NMR, and elemental analysis. The optimal reaction conditions for their synthesis have also been compared and analyzed .
Molecular Structure Analysis
The molecular parameters of these compounds have been calculated using Density Functional Theory (DFT). The electronic descriptors obtained from these calculations are crucial for understanding the molecular basis of their anti-Pseudomonas aeruginosa activities. The molecular structure is a key factor in the interaction with the bacterial cell line receptors .
Chemical Reactions Analysis
The interaction of these compounds with bacterial receptors has been studied using docking methods. The docking studies provide insights into the ligand-receptor interactions, which are essential for the antibacterial activity. For instance, one of the derivatives showed a high affinity for binding to the active site of the P. aeruginosa cell line .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Log P, molecular weight, dipole moment, chemical hardness, chemical potential, and solvation energy, have been obtained through DFT. These properties have a balanced connection with the experimental antibacterial activity, as evidenced by the agreement between the predicted bioactivity (IC50) and the observed IC50 values. The QSAR models developed from these properties have been successful in predicting the bioactivity of the compounds .
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Karabasanagouda, Adhikari, and Shetty (2007) focuses on the synthesis of new 1,3,4-oxadiazoles, including compounds structurally similar to (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid. These compounds have been synthesized through a multi-step reaction sequence and show promising in vitro antibacterial testing against four pathogenic strains and antifungal screening against three fungi, indicating potential as antimicrobials (Karabasanagouda et al., 2007).
Pharmacological Screening
Shaharyar et al. (2016) utilized similar compounds for pharmacological screening, particularly focusing on anticonvulsant properties. This indicates that derivatives of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid might be significant in developing new pharmacological agents, especially in the field of neurology (Shaharyar et al., 2016).
QSAR and Docking Studies for Antimicrobial Activity
Oyebamiji et al. (2018) conducted a study on the molecular parameters and antimicrobial activity of similar compounds. They used density functional theory (DFT), quantitative structure-activity relationship (QSAR), and docking methods to predict bioactivity, showing a balanced connection between molecular parameters and experimental anti-bacterial activity. This research highlights the role of computational methods in understanding and predicting the bioactivity of such compounds (Oyebamiji et al., 2018).
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
Salahuddin, Shaharyar, Mazumder, and Abdullah (2017) explored the antimicrobial activity of 1,3,4-oxadiazole bearing benzimidazole derivatives. Their findings show that certain compounds were highly effective against Escherichia coli and Staphylococcus aureus, indicating the potential of these derivatives in treating bacterial infections (Salahuddin et al., 2017).
Future Directions
Oxadiazoles, including 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
properties
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-10(15)7-18-11-13-12-9(17-11)6-16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJLAWJXKWHCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.